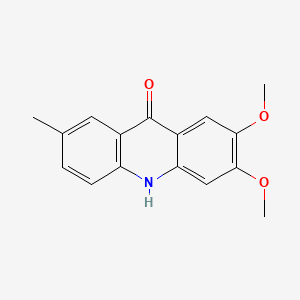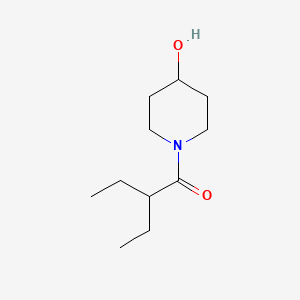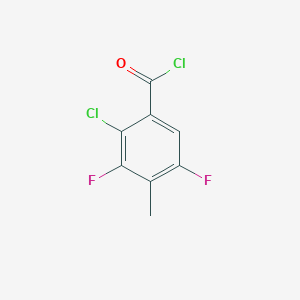
Butallylonal sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butallylonal sodium is a barbiturate derivative that was invented in the 1920s. It has sedative properties and was primarily used as an anesthetic in veterinary medicine. This compound is considered similar in effects to pentobarbital but is longer in action, being classified as an intermediate-acting barbiturate rather than a short-acting one .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butallylonal sodium involves the reaction of 5-sec-butyl-5-(beta-bromoallyl)barbituric acid with sodium hydroxide. The reaction typically occurs under controlled conditions to ensure the formation of the sodium salt. The general reaction can be represented as follows:
5-sec-butyl-5-(beta-bromoallyl)barbituric acid+NaOH→Butallylonal sodium+H2O
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using the same basic reaction but with optimized conditions for higher yield and purity. This includes precise control of temperature, pH, and reaction time. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Butallylonal sodium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The bromine atom in the beta-bromoallyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .
Applications De Recherche Scientifique
Butallylonal sodium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving the central nervous system due to its sedative properties.
Medicine: Investigated for its potential use in anesthesia and as a sedative in veterinary medicine.
Mécanisme D'action
Butallylonal sodium exerts its effects by potentiating the activity of gamma-aminobutyric acid (GABA) receptors in the central nervous system. This potentiation increases chloride ion conductance, resulting in inhibitory post-synaptic currents and ultimately inhibition of neuronal activity. The molecular targets include GABA_A receptors, which play a crucial role in mediating the sedative and anesthetic effects of this compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentobarbital: A short-acting barbiturate with similar sedative properties but shorter duration of action.
Phenobarbital: A long-acting barbiturate used primarily as an anticonvulsant.
Secobarbital: Another short-acting barbiturate used for its sedative and hypnotic effects.
Uniqueness
Butallylonal sodium is unique in its intermediate duration of action, making it suitable for applications where a longer-lasting sedative effect is desired compared to short-acting barbiturates like pentobarbital. Its specific chemical structure, featuring a beta-bromoallyl group, also distinguishes it from other barbiturates .
Propriétés
Numéro CAS |
3486-86-0 |
|---|---|
Formule moléculaire |
C11H14BrN2NaO3 |
Poids moléculaire |
325.13 g/mol |
Nom IUPAC |
sodium;5-(2-bromoprop-2-enyl)-5-butan-2-yl-4,6-dioxo-1H-pyrimidin-2-olate |
InChI |
InChI=1S/C11H15BrN2O3.Na/c1-4-6(2)11(5-7(3)12)8(15)13-10(17)14-9(11)16;/h6H,3-5H2,1-2H3,(H2,13,14,15,16,17);/q;+1/p-1 |
Clé InChI |
WITMQGCBPSZFPH-UHFFFAOYSA-M |
SMILES canonique |
CCC(C)C1(C(=O)NC(=NC1=O)[O-])CC(=C)Br.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzene, [(trifluoromethyl)seleno]-](/img/structure/B14135539.png)
![4-[[(E)-3-phenylprop-2-enylidene]amino]-3-(4-pyridyl)-1H-1,2,4-triazole-5-thione](/img/structure/B14135547.png)
![1-[2-(2-Chlorophenoxy)ethyl]piperazine hydrochloride](/img/structure/B14135559.png)





![5-Chloro-N-[6-(piperidin-1-YL)hexyl]-1H-indazol-3-amine](/img/structure/B14135577.png)

![Bicyclo[4.2.1]nonan-3-one](/img/structure/B14135600.png)
